molecular formula C9H5NO5 B1600778 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid CAS No. 77423-13-3

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid

Cat. No. B1600778
CAS RN: 77423-13-3
M. Wt: 207.14 g/mol
InChI Key: RTAAAHDNZMQESJ-UHFFFAOYSA-N
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Description

“2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid” is a chemical compound with the CAS Number: 77423-13-3. It has a molecular weight of 207.14 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H5NO5 . The exact mass is 207.01700 . The structure of this compound is not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

This compound has a density of 1.607g/cm3 . The boiling point, melting point, and flash point are not available . The compound is solid at room temperature .

Scientific Research Applications

Environmental Exposure and Health Effects

  • Environmental Exposure to Plasticizers : A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults from 2000-2012 provides insights into the use of certain chemical compounds as plasticizers and their potential as biomarkers for exposure assessment. This research could be indirectly related to understanding environmental and health impacts of various chemicals, including complex organic acids (Silva et al., 2013).

  • Oxidative Metabolites as Biomarkers : The study on the absorption and metabolic fate of bioactive dietary benzoxazinoids in humans highlights the body's processing of complex organic molecules, which could be relevant to discussions on metabolism and the use of similar compounds in scientific research (Adhikari et al., 2013).

Chemical Research and Biochemical Studies

  • Metabolic Studies and Toxicokinetics : Research on the disposition and metabolism of various compounds, such as GSK2251052, a novel boron-containing antibiotic, provides a template for the type of detailed metabolic and pharmacokinetic studies that could involve "2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid" in the context of drug development or toxicological assessments (Bowers et al., 2013).

  • Chemical Exposure Biomarkers : The utilization of urinary oxidative metabolites of di(2-ethylhexyl) phthalate (DEHP) in humans for exposure assessment studies suggests a framework for investigating the environmental and health implications of chemical exposure, which could be adapted for studies on the effects of exposure to various benzo[d][1,3]oxazine derivatives (Silva et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 and GHS09 pictograms, indicating that it may cause skin irritation, allergic skin reactions, serious eye irritation, and is very toxic to aquatic life . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and collecting spillage .

properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAAAHDNZMQESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508143
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid

CAS RN

77423-13-3
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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